

2-(Trifluoromethoxy)acetic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)acetic acid

Cat. No.: B569983

[Get Quote](#)

An In-depth Technical Guide to **2-(Trifluoromethoxy)acetic Acid**

Abstract

This technical guide provides a comprehensive overview of **2-(Trifluoromethoxy)acetic acid** (CAS No. 69105-00-6), a fluorinated organic building block of significant interest in pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} This document details the physicochemical properties, synthesis, analytical characterization, and potential applications of **2-(Trifluoromethoxy)acetic acid**, offering researchers and drug development professionals a practical resource for leveraging this valuable compound in their discovery programs.

Core Molecular Attributes and Physicochemical Properties

2-(Trifluoromethoxy)acetic acid is a carboxylic acid functionalized with a trifluoromethoxy group on the adjacent carbon. This unique structural motif makes it a desirable synthetic intermediate.

Molecular Structure:

- Molecular Formula: C₃H₃F₃O₃

- Molecular Weight: 144.05 g/mol [3][4]
- IUPAC Name: **2-(trifluoromethoxy)acetic acid**[3][4]
- CAS Number: 69105-00-6[3]

The trifluoromethoxy group is a powerful modulator of molecular properties. It is highly electron-withdrawing and metabolically stable due to the strength of the C-F bonds.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is considered a "super lipophilic" substituent, capable of significantly enhancing a molecule's ability to permeate biological membranes.[1][5]

Table 1: Physicochemical Data for **2-(Trifluoromethoxy)acetic acid**

Property	Value	Source
Molecular Weight	144.05 g/mol	PubChem[3][4]
Molecular Formula	C ₃ H ₃ F ₃ O ₃	PubChem[3][4]
Physical Form	Solid, semi-solid, or liquid	Sigma-Aldrich
Predicted Boiling Point	140.8 ± 35.0 °C	ChemicalBook[6]
Predicted Density	1.509 ± 0.06 g/cm ³	ChemicalBook[6]
Predicted pKa	2.42 ± 0.10	ChemicalBook[6]
Storage Temperature	2-8°C, Sealed in dry conditions	Sigma-Aldrich

Note: Some physical properties are predicted values derived from computational models and should be confirmed experimentally.

Synthesis of **2-(Trifluoromethoxy)acetic Acid**

While specific proprietary synthesis routes for **2-(Trifluoromethoxy)acetic acid** may vary between suppliers, a common and logical approach involves the Williamson ether synthesis. This method is a cornerstone of organic chemistry for forming ethers and provides a reliable pathway. The following protocol is based on a well-established procedure for a structurally

similar compound, (2,2,2-Trifluoroethoxy)acetic acid, and is presented here as a representative methodology.^[3]

Representative Synthetic Protocol: Williamson Ether Synthesis Approach

This two-step process involves the formation of an alkoxide from a trifluoromethoxy source followed by nucleophilic substitution on an acetic acid derivative.

Step 1: Alkoxide Formation The initial step would involve generating a trifluoromethoxide anion. Due to the instability of trifluoromethanol, a more practical precursor like trifluoromethyl triflate or a related reagent would be used to react with a protected glycolic acid derivative.

Step 2: Nucleophilic Substitution The generated trifluoromethoxide equivalent would then react with a suitable 2-haloacetic acid ester (e.g., ethyl bromoacetate). The ester protects the carboxylic acid from reacting with the base.

Step 3: Hydrolysis The final step is the hydrolysis of the resulting ester under acidic or basic conditions to yield the desired **2-(Trifluoromethoxy)acetic acid**.

Detailed Experimental Protocol (Adapted from a similar synthesis^[3])

Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol without competing in the subsequent substitution reaction. Toluene is an effective solvent as it is inert under these conditions and has a sufficiently high boiling point to drive the reaction to completion. The final acidification step is necessary to protonate the carboxylate salt formed during the reaction and workup, ensuring the final product is the neutral carboxylic acid.

- **Reaction Setup:** To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride (60% dispersion in mineral oil, 2.1 equivalents) and anhydrous toluene under a nitrogen atmosphere.
- **Alcohol Addition:** Cool the mixture and add a trifluoromethoxy precursor (1.0 equivalent) dropwise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

- Substitution: Add a solution of ethyl bromoacetate (1.0 equivalent) in toluene dropwise via the addition funnel.
- Reaction: Heat the resulting mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Cool the mixture to room temperature and cautiously quench with water. Separate the aqueous and organic layers.
- Extraction: Extract the aqueous layer with diethyl ether (3x) to remove any unreacted starting materials.
- Acidification & Isolation: Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. Extract the product into diethyl ether (3x).
- Purification: Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or chromatography.

Synthesis Workflow Diagram

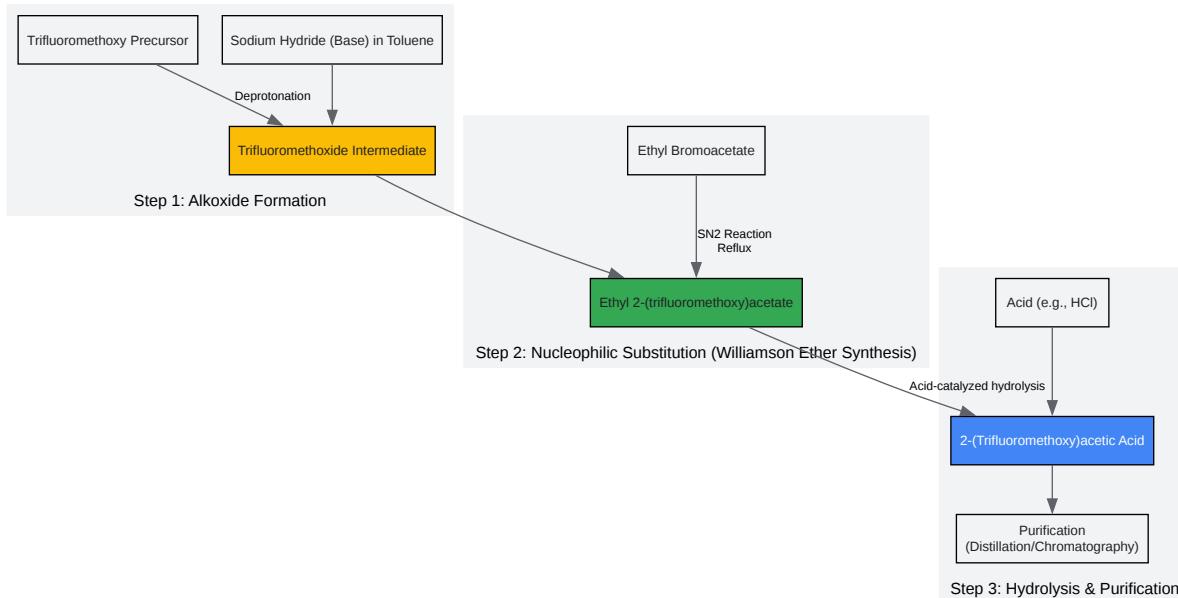


Figure 1. Representative Synthesis Workflow

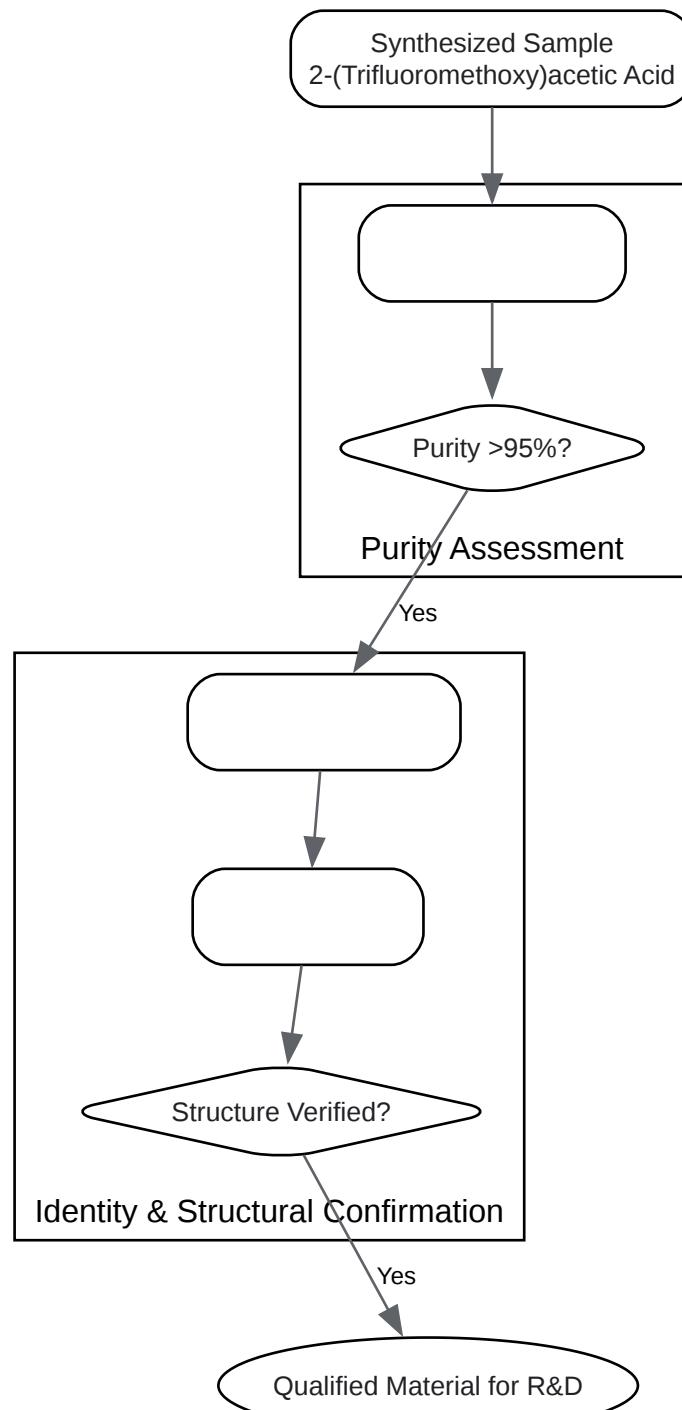


Figure 2. Standard Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-(Trifluoromethoxy)acetic acid | C₃H₃F₃O₃ | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [2-(Trifluoromethoxy)acetic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569983#2-trifluoromethoxy-acetic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com